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Compound of Interest

Compound Name: UBP646

CAS No.: 1333213-35-6

Cat. No.: B611535 Get Quote

A Broad-Spectrum Positive Allosteric Modulator of
NMDA Receptors
Executive Summary
UBP646 (9-(4-methylpentyl)phenanthrene-3-carboxylic acid) is a synthetic small molecule that

functions as a Positive Allosteric Modulator (PAM) of N-methyl-D-aspartate receptors

(NMDARs). Unlike many "UBP" series compounds which are competitive antagonists (e.g.,

UBP141, UBP791), UBP646 enhances receptor function.

It is characterized by its ability to potentiate agonist responses across all major GluN2 subunits

(GluN2A–D), making it a "pan-potentiator." Its mechanism involves binding to the Ligand

Binding Domain (LBD) interface to stabilize the active, agonist-bound conformation, thereby

increasing channel open probability (

) and slowing deactivation kinetics. This makes UBP646 a critical tool for investigating NMDAR
hypofunction in models of schizophrenia and cognitive decline.

Molecular Identity & Chemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b611535?utm_src=pdf-interest
https://www.benchchem.com/product/b611535?utm_src=pdf-body
https://www.benchchem.com/product/b611535?utm_src=pdf-body
https://www.benchchem.com/product/b611535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Name
9-(4-methylpentyl)phenanthrene-3-carboxylic

acid

CAS Number 1333213-35-6

Molecular Formula

Molecular Weight 306.40 g/mol

Solubility
Soluble in DMSO (>10 mM); limited solubility in

aqueous buffers without carrier.

Stability
Store solid at -20°C; DMSO stocks stable for <1

month at -20°C.

Key Structural Feature

Phenanthrene core with a carboxylic acid

(mimicking the glutamate backbone) and a

hydrophobic 4-methylpentyl tail.

Mechanism of Action: The Core
Binding Site & Molecular Interactions
UBP646 binds to an allosteric site distinct from the orthosteric glutamate (GluN2) and glycine

(GluN1) binding pockets.

Location: The binding pocket is located at the dimer interface of the Ligand Binding Domains

(LBDs), specifically interacting with Segment 2 (S2) of the GluN2 subunit.

Interaction: The carboxylic acid moiety interacts with polar residues near the cleft entrance,

while the hydrophobic phenanthrene ring and the 4-methylpentyl tail wedge into a

hydrophobic pocket formed between the LBD lobes.

Allosteric Stabilization
The fundamental mechanism of UBP646 is conformational stabilization.

Agonist Binding: Glutamate and glycine bind, causing the LBD "clamshells" to close.
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PAM Binding: UBP646 binds to the closed-cleft conformation.

Energetic Effect: It acts as a "molecular wedge," increasing the energy barrier for the LBD to

reopen (agonist unbinding) or relax into a desensitized state.

Channel Gating: This stabilization translates to the Transmembrane Domain (TMD),

increasing the Mean Open Time and Open Probability (

) of the ion channel.
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Figure 1: UBP646 binds to the agonist-bound receptor, stabilizing the active conformation and

preventing desensitization.

Pharmacological Profile
Selectivity and Potency
Unlike UBP512 (GluN2A-selective) or UBP551 (GluN2D-selective), UBP646 is non-selective,

potentiating all physiological GluN2 subtypes. This makes it an ideal tool for "global"

upregulation of NMDAR signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b611535?utm_src=pdf-body
https://www.benchchem.com/product/b611535?utm_src=pdf-body-img
https://www.benchchem.com/product/b611535?utm_src=pdf-body
https://www.benchchem.com/product/b611535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subtype Effect
Potency (

)
Max Potentiation

GluN1/GluN2A Potentiation ~3–5 µM ~200–300%

GluN1/GluN2B Potentiation ~3–5 µM ~200–300%

GluN1/GluN2C Potentiation ~1–3 µM ~150–250%

GluN1/GluN2D Potentiation ~1–3 µM ~150–250%

AMPA/Kainate No Effect >100 µM N/A

Key Pharmacodynamic Features
Agonist Independence: Potentiation occurs regardless of whether glutamate concentration is

saturating or sub-saturating (though efficacy is most pronounced at saturating levels).

Voltage Independence: Unlike

or ketamine, UBP646 binding and efficacy are not voltage-dependent.

Deactivation: Significantly slows deactivation kinetics following glutamate removal,

prolonging the synaptic current decay.

Experimental Protocol: Rescue of NMDAR
Hypofunction
Objective: Use UBP646 to rescue NMDAR-mediated synaptic currents in a slice model of

hypofunction (e.g., mild acidosis or partial antagonist presence).

Reagents & Setup
Stock Solution: Dissolve UBP646 to 10 mM in 100% DMSO. Aliquot and freeze.

Working Solution: Dilute to 10–30 µM in ACSF immediately before use. (Final DMSO <

0.3%).

Rig: Whole-cell patch-clamp (visualized IR-DIC).
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Step-by-Step Workflow
Slice Preparation:

Prepare acute hippocampal slices (300 µm) from rodent brain in ice-cold sucrose-ACSF.

Recover at 32°C for 30 min, then room temperature.

Isolation of NMDAR Currents:

Bath Solution:

-free ACSF (or low

0.1 mM) containing 10 µM CNQX (to block AMPARs) and 100 µM Picrotoxin (to block
GABA_ARs).

Holding Potential: Clamp neuron at -70 mV (if

-free) or +40 mV (if

present).

Baseline Recording:

Stimulate Schaffer collaterals (0.1 Hz).

Record stable baseline NMDAR-EPSCs for 10 minutes.

Quality Check: Series resistance (

) change < 20%.

UBP646 Application:

Perfuse 10 µM UBP646 for 10–15 minutes.

Observation: Monitor Peak Amplitude and Decay Tau (

).
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Expected Result: 2-fold increase in amplitude; prolongation of decay.

Washout:

Wash with control ACSF for 20 minutes. Note that UBP compounds are lipophilic and

washout may be slow/incomplete.
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Figure 2: Experimental workflow for assessing UBP646 potentiation of pharmacologically

isolated NMDAR currents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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